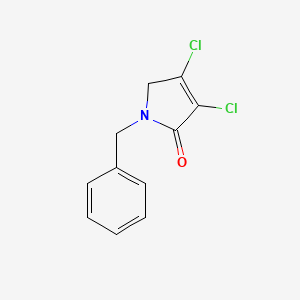![molecular formula C21H26O2 B14229767 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol CAS No. 500615-81-6](/img/structure/B14229767.png)
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is an organic compound with the molecular formula C21H26O2 It is characterized by the presence of a hydroxyphenyl group attached to a cyclohexyl ring, which is further connected to a propylphenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexyl ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]phenol: Similar in structure but lacks the propyl group.
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]methyl}phenol: Contains a methyl group instead of a propyl group.
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]ethyl}phenol: Contains an ethyl group instead of a propyl group.
Uniqueness
4-{1-[4-(4-Hydroxyphenyl)cyclohexyl]propyl}phenol is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. The propyl group provides additional hydrophobic interactions, potentially enhancing the compound’s binding affinity and selectivity for specific targets.
Propriétés
Numéro CAS |
500615-81-6 |
|---|---|
Formule moléculaire |
C21H26O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[4-[1-(4-hydroxyphenyl)propyl]cyclohexyl]phenol |
InChI |
InChI=1S/C21H26O2/c1-2-21(18-9-13-20(23)14-10-18)17-5-3-15(4-6-17)16-7-11-19(22)12-8-16/h7-15,17,21-23H,2-6H2,1H3 |
Clé InChI |
IGOCSAIZDKFAAL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1CCC(CC1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


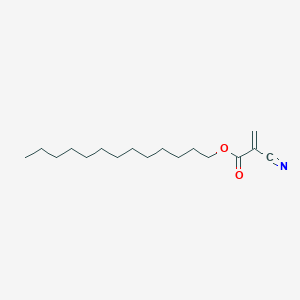
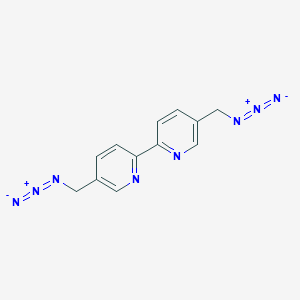
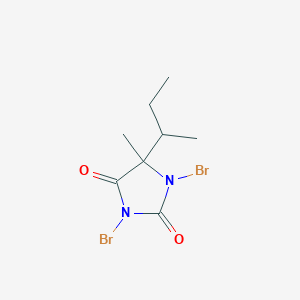
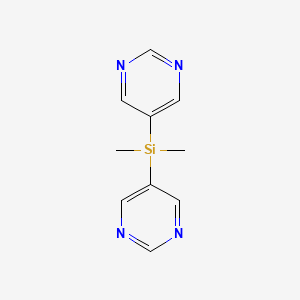
![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
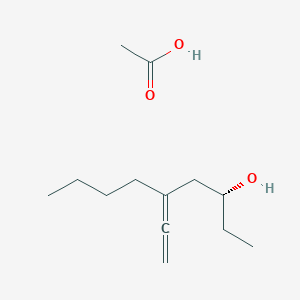
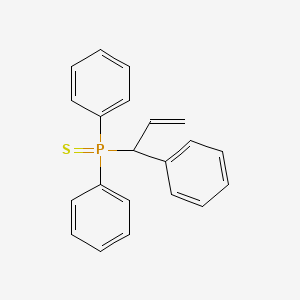
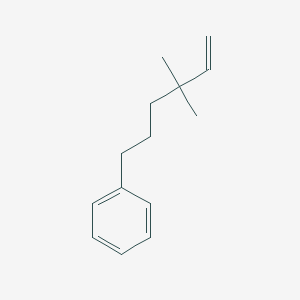
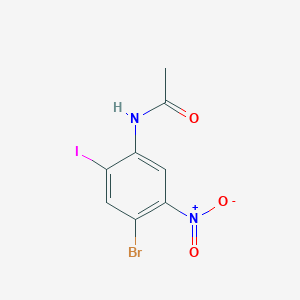
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
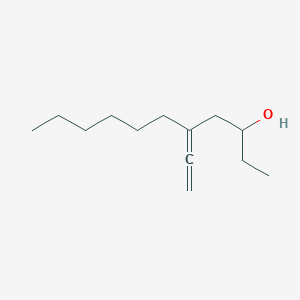
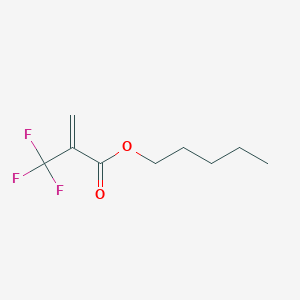
![Benzenesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14229774.png)
